Cas no 2243513-68-8 (3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid)
2243513-68-8 structure
Product Name:3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Numéro CAS:2243513-68-8
Le MF:C9H10F3NO4
Mégawatts:253.175213336945
MDL:MFCD31668247
CID:5605326
PubChem ID:138040394
Update Time:2025-05-26
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Z3354788356
- EN300-6488961
- 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
- 2243513-68-8
- 3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
-
- MDL: MFCD31668247
- Piscine à noyau: 1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15)
- La clé Inchi: LWNLPPDADCNYSL-UHFFFAOYSA-N
- Sourire: FC(C(C1=NC(C)=C(C)O1)(CC(=O)O)O)(F)F
Propriétés calculées
- Qualité précise: 253.05619229g/mol
- Masse isotopique unique: 253.05619229g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 309
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.8
- Surface topologique des pôles: 83.6Ų
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6488961-0.05g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 0.05g |
$226.0 | 2025-03-15 | |
| Enamine | EN300-6488961-0.1g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 0.1g |
$337.0 | 2025-03-15 | |
| Enamine | EN300-6488961-0.25g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 0.25g |
$481.0 | 2025-03-15 | |
| Enamine | EN300-6488961-0.5g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 0.5g |
$758.0 | 2025-03-15 | |
| Enamine | EN300-6488961-1.0g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 1.0g |
$971.0 | 2025-03-15 | |
| Enamine | EN300-6488961-2.5g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 2.5g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-6488961-5.0g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 5.0g |
$2816.0 | 2025-03-15 | |
| Enamine | EN300-6488961-10.0g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95.0% | 10.0g |
$4176.0 | 2025-03-15 | |
| Enamine | EN300-6488961-1g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95% | 1g |
$971.0 | 2023-08-31 | |
| Enamine | EN300-6488961-5g |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid |
2243513-68-8 | 95% | 5g |
$2816.0 | 2023-08-31 |
3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid Littérature connexe
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
2243513-68-8 (3-(dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid) Produits connexes
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Joy Biotech Ltd
Membre gold
Fournisseur de Chine
Lot
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shaanxi pure crystal photoelectric technology co. LTD
Membre gold
Fournisseur de Chine
Réactif